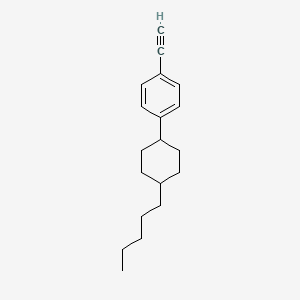

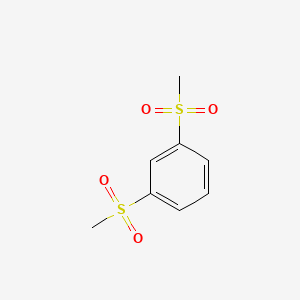

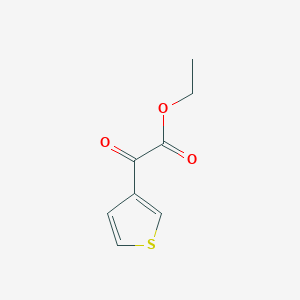

![molecular formula C13H9NS B1316450 4-Phenylthieno[3,2-c]pyridine CAS No. 81820-65-7](/img/structure/B1316450.png)

4-Phenylthieno[3,2-c]pyridine

Übersicht

Beschreibung

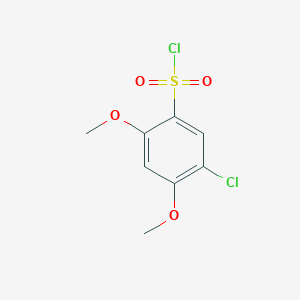

4-Phenylthieno[3,2-c]pyridine is a chemical compound with the molecular formula C13H9NS and a molecular weight of 211.28200 . It is a common name for this compound .

Synthesis Analysis

The synthesis of 4-Phenylthieno[3,2-c]pyridine involves several steps. The synthetic route includes the use of 4-phenyl-6,7-di… (CAS#:76356-25-7), 2-Thiopheneacet… (CAS#:20893-30-5), and 2-Thiopheneethy… (CAS#:30433-91-1) as precursors . The literature also mentions the use of cyclic secondary amines for the preparation of thieno [3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The molecular structure of 4-Phenylthieno[3,2-c]pyridine consists of a thieno[3,2-c]pyridine core with a phenyl group attached . The exact mass of the molecule is 211.04600 .Physical And Chemical Properties Analysis

4-Phenylthieno[3,2-c]pyridine has a density of 1.231, a boiling point of 380.7ºC at 760 mmHg, and a melting point of 61-62ºC . The molecular formula of the compound is C13H9NS .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Properties

- 4-Phenylthieno[3,2-c]pyridine derivatives exhibit planar molecular structures, allowing them to form chains via intermolecular hydrogen bonds. This structural characteristic may influence their reactivity and interactions in various applications (Rodríguez et al., 1998).

Synthesis and Chemical Transformation

- The compound can undergo chemical transformations to form different derivatives. For example, N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens can be converted into thienotetrahydro-pyridines, showcasing its versatility in chemical synthesis (Mackay & Waigh, 1982).

Polymer Science

- Pyridine-containing aromatic diamines, including 4-phenyl derivatives, have been used to synthesize polyimides. These polyimides exhibit good solubility in common organic solvents, thermal stability, and excellent mechanical properties, making them suitable for advanced material applications (Yan et al., 2011).

Medicinal Chemistry

- Novel 3-azido-N-phenylthieno[2,3-b]pyridine-2-carboxamides, containing phenyl or hetaryl moiety, have been synthesized. The structural variations in these compounds could have implications in medicinal chemistry, potentially offering new therapeutic agents (Kanishcheva et al., 2019).

Redox Chemistry

- The redox properties of complexes involving 4-Phenylthieno[3,2-c]pyridine derivatives have been studied, providing insights into their potential applications in electrochemical processes or as catalytic agents (Whalley et al., 2011).

Optical and Electronic Materials

- Pyridine-extended dithienophospholes, including 4-phenyl derivatives, exhibit high luminescence quantum yields. This characteristic makes them promising candidates for new fluorescent probes in optical and electronic applications (Demay-Drouhard & Baumgartner, 2020).

Eigenschaften

IUPAC Name |

4-phenylthieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXKIEYHNLJFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC3=C2C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509555 | |

| Record name | 4-Phenylthieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylthieno[3,2-c]pyridine | |

CAS RN |

81820-65-7 | |

| Record name | 4-Phenylthieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

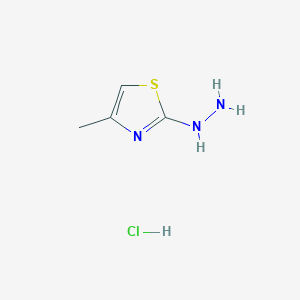

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)